molecular formula C16H18N4O B6751130 2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine

2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine

Cat. No.: B6751130
M. Wt: 282.34 g/mol
InChI Key: KAOQRCTYHMUXPQ-UHFFFAOYSA-N
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Description

2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine is a complex organic compound that features a pyrazole core substituted with a methyl group, an oxazole moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the oxazole and methylphenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of bonds and to minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions can be carefully monitored and controlled. The use of automated systems to regulate temperature, pressure, and reagent addition would be essential to maintain consistency and yield. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-phenylpyrazol-3-amine
  • 2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-(4-methylphenyl)pyrazol-3-amine

Uniqueness

2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical

Properties

IUPAC Name

2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11-6-4-5-7-14(11)15-8-16(20(3)19-15)18-10-13-9-17-12(2)21-13/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOQRCTYHMUXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=C2)NCC3=CN=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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